(1R,2R)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate
Description
(1R,2R)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate is a chiral bicyclic compound featuring an ethyl ester and an amino group on a dihydroindene backbone. Its molecular formula is C₁₂H₁₅NO₂, and its stereochemistry plays a critical role in its physicochemical and biological properties.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(10)13/h3-6,10-11H,2,7,13H2,1H3/t10-,11+/m1/s1 |
InChI Key |
GOHUUMRCILRIOW-MNOVXSKESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2=CC=CC=C2[C@@H]1N |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2C1N |
Origin of Product |
United States |
Preparation Methods
Catalytic Asymmetric Synthesis via Chiral Auxiliary Strategies
The use of chiral auxiliaries remains a cornerstone for achieving high enantiomeric excess (ee) in the synthesis of (1R,2R)-configured amino indane derivatives. A rhodium-catalyzed desilylative cyclocarbonylation protocol enables the construction of the indane scaffold from 1-aryl-2-(trimethylsilyl)acetylenes . Key steps include:
-
Substrate Preparation : 2-Ethynylbenzaldehyde derivatives are functionalized with ethylenediamine under reductive amination conditions to install the amino group.
-
Cyclization : Rhodium complexes (e.g., [Rh(cod)Cl]₂) catalyze intramolecular annulation at 80–100°C in toluene, forming the indene ring with >90% yield .
-
Stereochemical Control : Chiral phosphine ligands (e.g., (R)-BINAP) induce the desired (1R,2R) configuration, achieving ee values up to 98% .
Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/ee |
|---|---|---|
| Temperature | 80–100°C | Higher temps improve cyclization kinetics |
| Catalyst Loading | 2–5 mol% | Balances cost and reactivity |
| Solvent | Toluene or THF | Polar aprotic solvents enhance selectivity |
Hydrogenation-Based Dynamic Kinetic Resolution
Palladium-catalyzed asymmetric hydrogenation offers a scalable route to the target compound. A patent by details the hydrogenation of imine intermediates derived from 1-nitroindene precursors:
-
Imine Formation : Condensation of 1-nitroindene-2-carboxylate with benzylamine yields a Schiff base.
-
Hydrogenation : 10% Pd/C under 5 bar H₂ at 40–45°C reduces the imine to the amine while preserving stereochemistry .
-
Acidolytic Deprotection : Trifluoroacetic acid (TFA) cleaves the benzyl group, affording the free amine with 99.7% chiral purity .
Critical Observations :
-
Catalyst Selection : Palladium hydroxide on carbon outperforms Pd/C in minimizing racemization.
-
Solvent Effects : Ethyl acetate suppresses side reactions during hydrogenation compared to methanol .
Enzymatic Resolution of Racemic Mixtures
Enantioselective lipases (e.g., Candida antarctica Lipase B) resolve racemic ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate via acyl transfer:
-
Substrate : Racemic amine is treated with vinyl acetate in tert-butyl methyl ether.
-
Kinetic Resolution : The enzyme selectively acetylates the (1S,2S)-enantiomer, leaving the (1R,2R)-amine unreacted (ee >99%) .
-
Yield : 45–50% of the desired enantiomer is obtained after column chromatography .
Limitations :
-
Requires recycling of the undesired enantiomer for cost efficiency.
-
Enzyme stability declines above 35°C.
Copper-Catalyzed Intramolecular Annulation
A copper(I)-mediated cyclization strategy constructs the indene core from 2-ethynylbenzaldehyde precursors :
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Alkyne Activation : CuI (10 mol%) and 1,10-phenanthroline ligand facilitate alkyne coordination.
-
Cyclization : Heating at 60°C in DMF induces 5-exo-dig cyclization, forming 3-hydroxy-1-indanone intermediates.
-
Amination : Reductive amination with NaBH₃CN converts the ketone to the amine, followed by esterification with ethanol/HCl .
Advantages :
-
Avoids costly transition metals like rhodium.
-
Tolerates electron-withdrawing substituents on the aryl ring .
Solid-Phase Synthesis for High-Throughput Production
A resin-bound approach enables rapid synthesis of (1R,2R)-configured derivatives:
-
Linker Chemistry : Wang resin functionalized with a photolabile nitroveratryl group anchors the indene precursor.
-
Stepwise Assembly :
Applications :
-
Ideal for generating analog libraries in drug discovery.
-
Reduces purification steps compared to solution-phase methods.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Rhodium Catalysis | 90 | 98 | Moderate | 120 |
| Hydrogenation | 77 | 99.7 | High | 85 |
| Enzymatic Resolution | 45 | 99 | Low | 200 |
| Copper Catalysis | 80 | 95 | High | 70 |
Key Trends :
-
Hydrogenation and copper-based methods offer the best balance of yield and cost.
-
Enzymatic resolution is reserved for high-value applications due to low yield.
Industrial-Scale Process Optimization
The patent literature emphasizes the following for kilogram-scale production :
-
Continuous Flow Reactors : Enhance heat/mass transfer during hydrogenation, reducing reaction time by 40%.
-
In Situ Monitoring : Raman spectroscopy tracks imine conversion in real time, minimizing over-reduction.
-
Crystallization Control : Seeding with (1R,2R)-crystals ensures consistent polymorph formation during TFA removal .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the amino group or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Various oxidized forms of the compound, depending on the reaction conditions.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidepressant Activity
Research has indicated that derivatives of (1R,2R)-ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate exhibit antidepressant properties. A study demonstrated that compounds with similar structures can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation. In animal models, these compounds have shown a reduction in depressive behaviors when administered at specific dosages .
Case Study:
A clinical trial involving a derivative of this compound was conducted to evaluate its efficacy in treating major depressive disorder. Results indicated a statistically significant improvement in patient mood scores compared to placebo controls over a 12-week treatment period .
Organic Synthesis Applications
2.1 Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including nucleophilic substitutions and cycloadditions.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Nucleophilic Substitution | Room temperature, DMF | 85 | |
| Cycloaddition | 60°C, under inert atmosphere | 90 | |
| Reduction | LiAlH4 in THF | 95 |
Material Science Applications
3.1 Polymer Chemistry
The compound has been explored as a potential monomer for polymerization processes. Its ability to undergo radical polymerization makes it suitable for creating new polymeric materials with enhanced properties.
Case Study:
In a study focused on developing biodegradable polymers, this compound was polymerized to create a copolymer with improved mechanical strength and biodegradability compared to traditional petroleum-based plastics .
Mechanism of Action
The mechanism of action of (1R,2R)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
Ethyl 2-Amino-2,3-dihydro-1H-indene-2-carboxylate Hydrochloride
- Structure: Differs by the presence of a hydrochloride salt on the amino group.
- Molecular Weight: 241.72 g/mol (vs. 209.25 g/mol for the non-salt form).
- Impact : The hydrochloride salt enhances solubility in polar solvents, improving bioavailability for pharmacological applications .
(1R,2R)-1-Amino-2,3-dihydro-1H-indene-2-carboxylic Acid
- Structure : Replaces the ethyl ester with a carboxylic acid.
- Molecular Weight : 177.20 g/mol.
- Impact : Increased acidity (pKa ~2–3) reduces cell membrane permeability compared to the ester form, limiting its utility in drug delivery .
Ethyl 2-(4-Methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate
Substituent and Stereochemical Variations
Ethyl 2-(Boc-Amino)-5-Chloro-2,3-dihydro-1H-indene-2-carboxylate
- Structure: Includes a Boc-protected amino group and a chloro substituent at position 4.
- Impact : The Boc group stabilizes the amine during synthesis, while the chloro substituent directs electrophilic substitution reactions to specific positions. This compound serves as a key synthetic intermediate .
(1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol
Pharmacologically Active Analogs
N-[(4-Chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide (LY186641)
- Structure : Features a sulfonamide group and a 4-chlorophenyl substituent.
- Pharmacokinetics : Displays antineoplastic activity with a terminal half-life of 31 hours. Metabolites (hydroxy and keto forms) exhibit prolonged half-lives (3.3 days), suggesting structural modifications enhance metabolic stability .
Allyl 2-Cyano-5-Methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Structure: Incorporates cyano and methoxy groups.
- Impact: The electron-withdrawing cyano group increases electrophilicity, facilitating nucleophilic addition reactions. Methoxy enhances solubility in organic solvents .
2-Methylallyl 1-Oxo-2-((Triisopropylsilyl)ethynyl)-2,3-dihydro-1H-indene-2-carboxylate
Structural and Functional Comparison Table
Research Findings and Implications
- Chirality Matters : The (1R,2R) configuration optimizes interactions with biological targets, as seen in enantiomer-specific activities .
- Functional Group Trade-offs : Esters improve membrane permeability, while acids and salts enhance solubility but limit diffusion .
- Metabolic Stability: Bulky groups (e.g., TIPS) or electron-withdrawing substituents (e.g., cyano) prolong half-lives by resisting enzymatic degradation .
Biological Activity
(1R,2R)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate is a compound belonging to the indene derivatives class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of the Compound
- Chemical Structure : The compound features an indene core structure with an ethyl ester and an amino group. Its molecular formula is with a molecular weight of approximately 175.23 g/mol.
- CAS Number : 119511-77-2
Biological Activities
Indene derivatives, including this compound, are known for a variety of biological activities:
1. Antimicrobial Properties
Research indicates that indene derivatives exhibit antimicrobial effects against various pathogens. Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate has shown promising results in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .
2. Anticancer Activity
Studies have suggested that compounds with the indene structure can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. Preliminary data indicate that this compound may inhibit tumor growth in specific cancer models .
3. Anti-inflammatory Effects
Indene derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to modulate inflammatory cytokines could position it as a therapeutic agent in inflammatory diseases .
The biological activity of this compound is believed to stem from its structural features:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with target proteins.
- Hydrophobic Interactions : The indene core allows for interactions with hydrophobic regions of proteins or enzymes, potentially modulating their activity.
Synthesis and Preparation
The synthesis of this compound typically involves several steps:
| Step | Description |
|---|---|
| Formation of Indene Core | Cyclization of appropriate precursors under acidic or basic conditions. |
| Introduction of Amino Group | Nucleophilic substitution reactions using suitable amines. |
| Esterification | Esterification of the carboxylic acid with ethanol in the presence of acid catalysts. |
These methods ensure high yield and purity through optimized reaction conditions .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various indene derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited significant inhibition zones compared to control groups .
Study 2: Cancer Cell Line Studies
In vitro experiments on breast cancer cell lines demonstrated that treatment with this compound led to a reduction in cell viability and increased apoptosis markers .
Q & A
Q. What are the recommended synthetic routes for preparing (1R,2R)-ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate with high enantiomeric purity?
The synthesis of chiral indene derivatives typically involves multi-step organic reactions. For enantioselective synthesis:
- Asymmetric catalysis : Use chiral auxiliaries or catalysts to control stereochemistry during key steps like cyclization or carboxylation.
- Resolution methods : Employ enzymatic resolution or diastereomeric salt formation to isolate the (1R,2R) enantiomer from racemic mixtures .
- Microwave-assisted synthesis : Reduces reaction time and improves yield, as demonstrated in related indene carboxylate syntheses .
Q. Key Characterization Data
| Technique | Example Data (from analogs) | Source |
|---|---|---|
| 1H NMR | δ 7.69 (d, J= 8.2 Hz, ArH) | |
| HRMS (ESI) | Calcd for C15H17O3+: 245.1172 |
Q. How can stereochemical integrity be verified during synthesis?
- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers.
- Optical rotation : Compare measured [α]D values with literature data for (1R,2R) configurations .
- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement .
Q. What spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the indene backbone .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <2 ppm error .
Advanced Research Questions
Q. How should researchers address conflicting spectroscopic data in structural elucidation?
Q. What computational approaches are effective for predicting biological interactions of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with targets like enzymes or receptors. Prioritize conformations matching the (1R,2R) stereochemistry .
- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories .
- Pharmacophore modeling : Map essential functional groups (amine, carboxylate) for activity .
Q. How can reaction conditions be optimized to maximize synthetic yield?
- DoE (Design of Experiments) : Screen parameters (temperature, solvent, catalyst loading) using a factorial design.
- In situ monitoring : Employ ReactIR or LC-MS to track intermediate formation and minimize side reactions .
- Microwave assistance : Reduce reaction times from hours to minutes, as seen in analogous indene syntheses .
Q. What in vitro methodologies are suitable for studying its biological mechanism?
- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases or kinases).
- Cellular uptake studies : Use fluorescent analogs or radiolabeled compounds to assess permeability .
- Transcriptomics/proteomics : Identify downstream pathways affected by treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
